4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)morpholine
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Overview
Description
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]morpholine is an organoboron compound that features a morpholine ring attached to a thienyl group, which is further connected to a dioxaborolane moiety. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]morpholine typically involves the coupling of a thienylboronic acid derivative with a morpholine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the thienyl and morpholine rings . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-throughput screening for reaction conditions and catalysts can also play a crucial role in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thienyl ring or the morpholine moiety.
Substitution: The dioxaborolane group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the thienyl ring.
Scientific Research Applications
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]morpholine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique electronic properties
Mechanism of Action
The mechanism of action of 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]morpholine involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The thienyl and morpholine moieties can interact with biological targets, potentially modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: This compound features a phenol group instead of a thienyl group and has similar reactivity in cross-coupling reactions.
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate: This compound contains an isophthalate moiety and is used in similar synthetic applications.
Bis(pinacolato)boryl methane: This compound has a methylene bridge connecting two dioxaborolane groups and is used in borylation reactions.
Uniqueness
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]morpholine is unique due to the combination of the thienyl and morpholine moieties, which impart distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of complex molecules and advanced materials.
Properties
Molecular Formula |
C14H22BNO3S |
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Molecular Weight |
295.2 g/mol |
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]morpholine |
InChI |
InChI=1S/C14H22BNO3S/c1-13(2)14(3,4)19-15(18-13)11-9-12(20-10-11)16-5-7-17-8-6-16/h9-10H,5-8H2,1-4H3 |
InChI Key |
WVFLVTKBBPHPBC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)N3CCOCC3 |
Origin of Product |
United States |
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